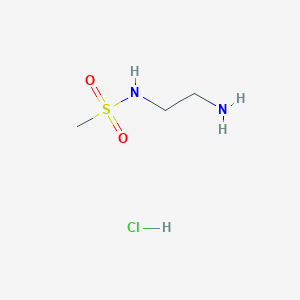










|
REACTION_CXSMILES
|
[CH3:1][S:2]([Cl:5])(=[O:4])=[O:3].C([NH:9][CH2:10][CH2:11][NH2:12])(=O)C.[CH2:13]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH3:14]>C(Cl)(Cl)Cl>[ClH:5].[CH3:1][S:2]([NH:9][CH2:10][CH2:11][NH2:12])(=[O:4])=[O:3].[ClH:5].[CH2:13]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH3:14] |f:4.5,6.7|
|


|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NCCN
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at ambient temperature for 60 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was then extracted with water (3×50 ml)
|
|
Type
|
STIRRING
|
|
Details
|
the combined aqueous fractions were shaken with chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
separated
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous fraction was evaporated in vacuo
|
|
Type
|
TEMPERATURE
|
|
Details
|
the residue in methanol (100 ml) and concentrated hydrochloric acid (50 ml) was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 12 hours
|
|
Duration
|
12 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then evaporated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the residue treated with methanol
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
FILTRATION
|
|
Details
|
The insoluble solid was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the residue treated with chloroform
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was decanted
|


Reaction Time |
60 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CS(=O)(=O)NCCN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)N(CC)CC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |